![molecular formula C12H16ClNO2 B2396981 Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride CAS No. 2445785-44-2](/img/structure/B2396981.png)
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cyclopropyl Compounds as Building Blocks
Cyclopropyl groups are versatile in organic synthesis, offering unique reactivity due to their ring strain and ability to participate in various chemical transformations. Compounds with cyclopropyl groups, similar to "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride," are explored for their potential in creating complex molecular structures.
Synthesis of Tetrahydrothiazine Derivatives :
- Methyl (styrylsulfonyl)acetate has been utilized as a precursor for synthesizing tetrahydro-1,4-thiazine derivatives, indicating the potential of methyl acetate derivatives in synthesizing heterocyclic compounds with applications in medicinal chemistry and material science (Takahashi & Yuda, 1996).
Electrochemical Transformations :
- The electrolysis of cyclopropanecarboxylic acid derivatives in hydroxylic solvents has been studied, showcasing the electrochemical pathways to obtain valuable chemical intermediates, which could be relevant for the transformation of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" derivatives (Takeda, Wada, & Murakami, 1971).
Deamination Studies :
- The deamination of cyclopropylamine hydrochlorides, including those with phenyl substitutions, has been explored to understand the reaction mechanisms and product distribution, which can inform on the stability and reactivity of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" in synthetic applications (Wiberg & Österle, 1999).
Polar Cycloadditions :
- A study on the polar cycloaddition reactions of α-thiocarbocations with 1,3-dienes to synthesize vinylcyclopropanes demonstrates the synthetic utility of cyclopropyl derivatives in constructing complex molecular frameworks, which may be extended to the synthesis pathways involving "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" (Ishibashi et al., 1986).
Eigenschaften
IUPAC Name |
methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZMDIKGWYOAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

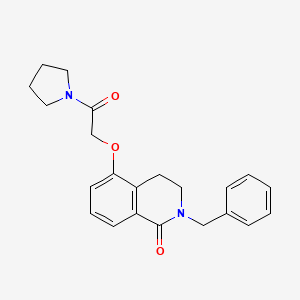
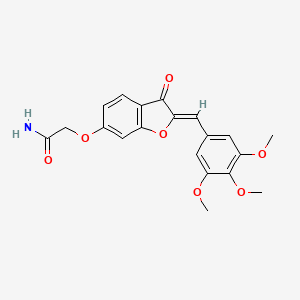
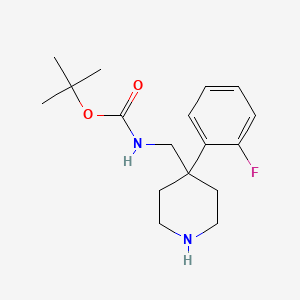
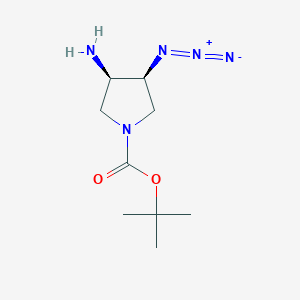
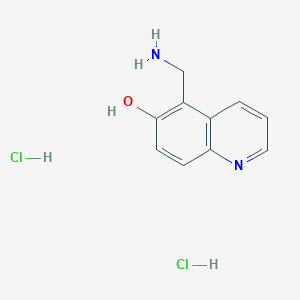
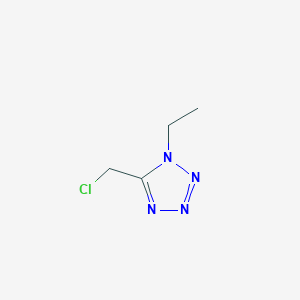
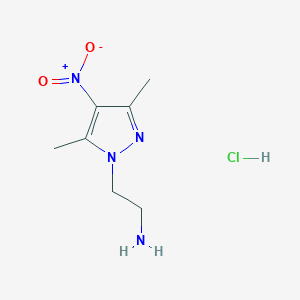
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
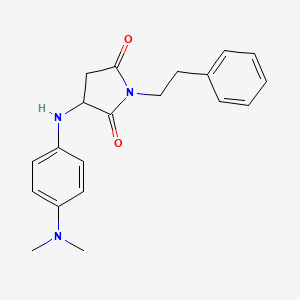
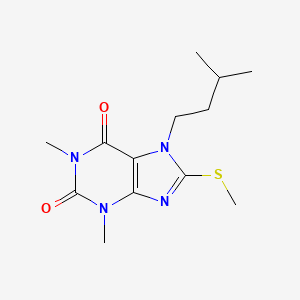
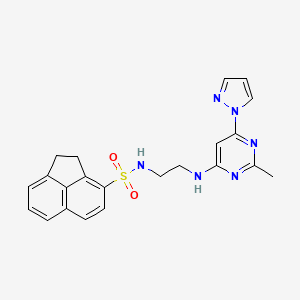
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2396913.png)
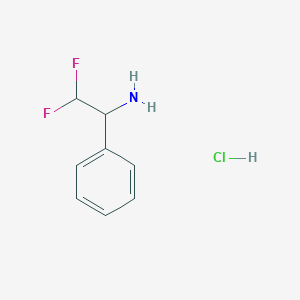
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)